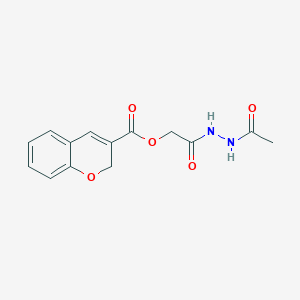
2-(2-Acetylhydrazinyl)-2-oxoethyl 2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Acetylhydrazinyl)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetylhydrazinyl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the condensation of 2H-chromene-3-carboxylic acid with 2-(2-acetylhydrazinyl)-2-oxoethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(2-Acetylhydrazinyl)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction could produce hydrazine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Acetylhydrazinyl)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2H-chromene-3-carboxylic acid: A precursor in the synthesis of the compound.
2-(2-Acetylhydrazinyl)-2-oxoethyl chloride: Another precursor used in the synthesis.
Chromene derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness
2-(2-Acetylhydrazinyl)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
属性
分子式 |
C14H14N2O5 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC 名称 |
[2-(2-acetylhydrazinyl)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C14H14N2O5/c1-9(17)15-16-13(18)8-21-14(19)11-6-10-4-2-3-5-12(10)20-7-11/h2-6H,7-8H2,1H3,(H,15,17)(H,16,18) |
InChI 键 |
VBKWHQSEPJSICE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NNC(=O)COC(=O)C1=CC2=CC=CC=C2OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


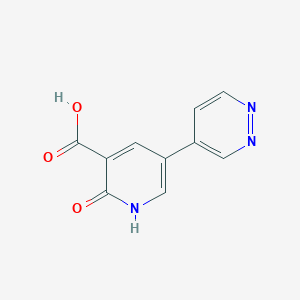

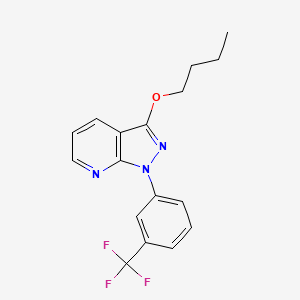
![[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate](/img/structure/B12925044.png)
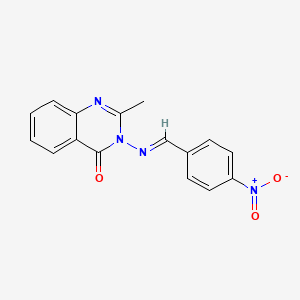
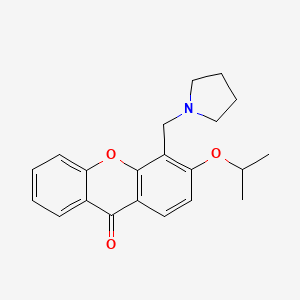

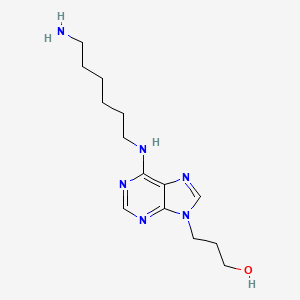
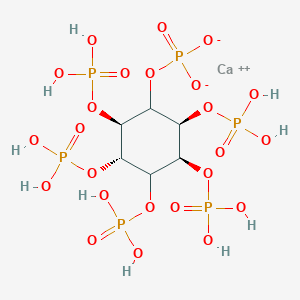
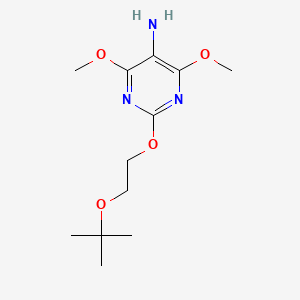

![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)

![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)
